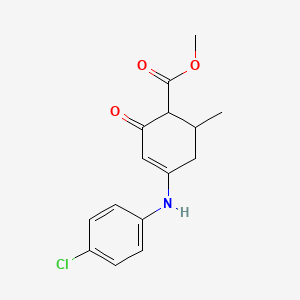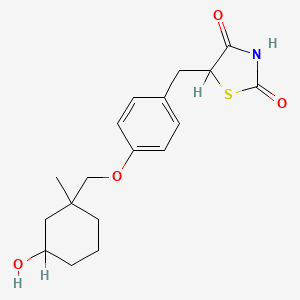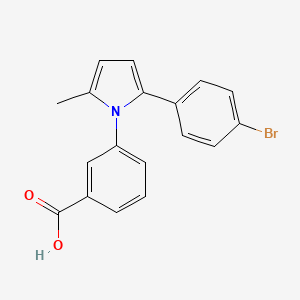
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)- is a bioactive chemical.
Applications De Recherche Scientifique
Chemical Synthesis and Properties
- Indium-Mediated Carbon–Carbon Coupling: This compound has been observed as a major product in an indium-mediated coupling process, illustrating its role in chemical synthesis processes (Mague, Hua, & Li, 1998).
- Structural Analysis and Activity Predictions: Its structural motifs have been analyzed, offering insights into its potential bioactivity predictions and interactions, indicating applications in medicinal chemistry (Dinesh, 2013).
Material Science and Chemistry
- Methylation Processes in Chemistry: It has been used in methylation processes, demonstrating its utility in producing various chemical compounds, thus being significant in material science and organic chemistry (Meisters & Mole, 1974).
- Synthesis of Metal Carbonyl Complexes: Involved in the synthesis of carbonyl complexes, indicating its role in the preparation of compounds with potential industrial applications (Saleem et al., 2012).
Environmental and Health Perspectives
- Occurrence in Foods and Additives: This compound is naturally present in various foods and is used as a preservative, highlighting its relevance in food science and safety (del Olmo, Calzada, & Nuñez, 2017).
- Antiviral and Cytotoxic Activities: Some derivatives have been synthesized and evaluated for antiviral activity, suggesting its potential application in pharmaceutical research (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Advanced Applications
- Inkjet Application Synergists: It has been used in the synthesis of synergists for pigment dispersion in ink, indicating its utility in printing technology (Song et al., 2017).
- Inducing Stress Tolerance in Plants: Research suggests it may play a role in inducing stress tolerance in plants, pointing towards its agricultural applications (Senaratna et al., 2004).
Propriétés
Numéro CAS |
26165-59-3 |
|---|---|
Nom du produit |
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)- |
Formule moléculaire |
C18H14BrNO2 |
Poids moléculaire |
356.2 g/mol |
Nom IUPAC |
3-[2-(4-bromophenyl)-5-methylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C18H14BrNO2/c1-12-5-10-17(13-6-8-15(19)9-7-13)20(12)16-4-2-3-14(11-16)18(21)22/h2-11H,1H3,(H,21,22) |
Clé InChI |
XMDHKGQVRBXHFE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Apparence |
Solid powder |
Autres numéros CAS |
26165-59-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



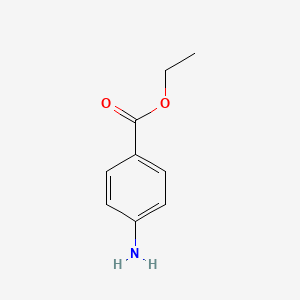
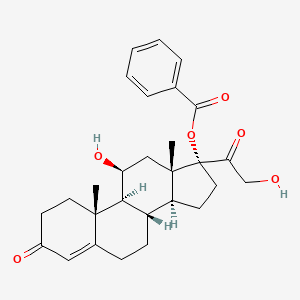


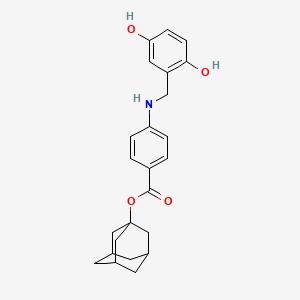

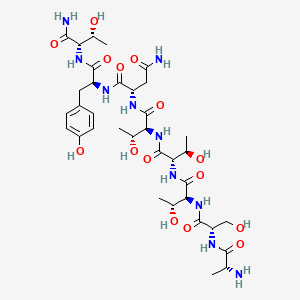
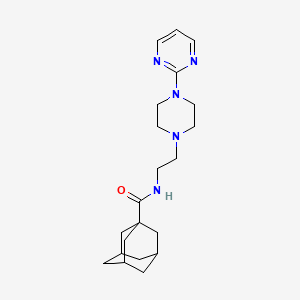
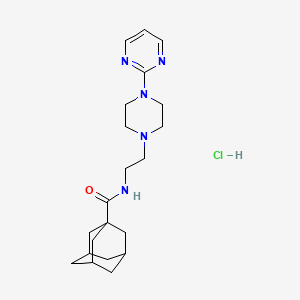
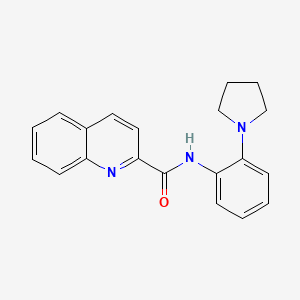
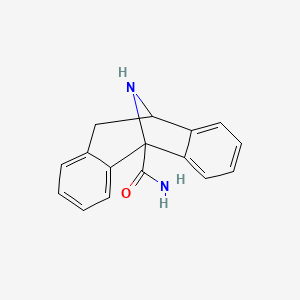
![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
